molecular formula C20H21N3O3 B13435669 WJ35435

WJ35435

Cat. No.: B13435669
M. Wt: 351.4 g/mol
InChI Key: IQSOIKNMFKWXSR-UHFFFAOYSA-N
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Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide

InChI

InChI=1S/C20H21N3O3/c24-18(23-26)11-2-1-5-12-21-20(25)16-9-6-8-15-13-14-7-3-4-10-17(14)22-19(15)16/h3-4,6-10,13,26H,1-2,5,11-12H2,(H,21,25)(H,23,24)

InChI Key

IQSOIKNMFKWXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCCCC(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide involves multiple steps, starting from the acridine core. The acridine core can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid derivatives .

Industrial Production Methods

Industrial production of acridine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Biological Activity

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide is characterized by its acridine backbone, which is known for its intercalating properties in DNA, potentially leading to antitumor effects. Its structure includes a hydroxylamine group, which may contribute to its biological activity by participating in redox reactions.

  • Anticancer Activity :
    • The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through mechanisms involving the modulation of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis .
    • A study demonstrated that derivatives of benzamide, including compounds similar to N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide, inhibited the proliferation of cancer cells by targeting specific kinases involved in tumor growth .
  • Antiviral Properties :
    • The compound's ability to inhibit viral replication has been explored, particularly in the context of hepatitis B virus (HBV). It acts as a capsid assembly modulator, which is critical in preventing the formation of viral particles .
    • In vitro studies have shown that certain analogs can effectively reduce HBV replication by interfering with the core protein assembly, thus providing a potential therapeutic avenue for HBV infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits HBV replication
HDAC InhibitionModulates gene expression related to apoptosis

Case Study: Anticancer Efficacy

In a controlled laboratory setting, N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide was tested against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer activity. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Case Study: Antiviral Mechanism

In another study focusing on HBV, researchers utilized N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide as part of a screening library for antiviral compounds. The compound showed promising results in reducing viral load in infected hepatocyte cultures, demonstrating its potential as an antiviral agent through capsid assembly inhibition .

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